4-methoxy-N-(4-(trifluoromethyl)thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(4-(trifluoromethyl)thiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
The primary target of 4-methoxy-N-(4-(trifluoromethyl)thiazol-2-yl)benzenesulfonamide is acetolactate synthetase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids, making it a crucial target for herbicidal activity .
Mode of Action
The compound acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis and growth in the target organisms .
Biochemical Pathways
The affected biochemical pathway is the synthesis of branched-chain amino acids, specifically leucine, isoleucine, and valine . The inhibition of ALS disrupts this pathway, leading to a deficiency of these essential amino acids in the target organisms . This disruption affects various downstream processes, including protein synthesis, which is crucial for growth and development .
Pharmacokinetics
They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption and distribution in the body or environment.
Result of Action
The result of the compound’s action is the inhibition of growth in the target organisms due to the disruption of protein synthesis . This can lead to the death of the organism or halt its growth, depending on the concentration of the compound and the sensitivity of the organism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances or organisms can also influence the compound’s efficacy and stability .
Preparation Methods
The synthesis of 4-methoxy-N-(4-(trifluoromethyl)thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(trifluoromethyl)thiazol-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Chemical Reactions Analysis
4-methoxy-N-(4-(trifluoromethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-methoxy-N-(4-(trifluoromethyl)thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bioactive molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it useful in microbiological studies.
Medicine: Due to its anti-inflammatory and antitumor properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-(4-(trifluoromethyl)thiazol-2-yl)benzenesulfonamide include:
4-methoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide: This compound lacks the thiazole ring but has similar functional groups.
4-methoxy-N-(4-(trifluoromethyl)thiazol-2-yl)phenylsulfonamide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
4-methoxy-N-(4-(trifluoromethyl)thiazol-2-yl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound.
These compounds share similar biological activities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
4-methoxy-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3S2/c1-19-7-2-4-8(5-3-7)21(17,18)16-10-15-9(6-20-10)11(12,13)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDCDUZYAAMNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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